ent-Dorzolamide L-Tartrate
Description
Properties
Molecular Formula |
C₃₀H₃₄N₂O₁₂S₃ |
|---|---|
Molecular Weight |
710.79 |
Synonyms |
(4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide L-Tartrate; 4R,6R-Dorzolamide L-Tartrate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares ent-Dorzolamide L-Tartrate with structurally or functionally related L-tartrate derivatives, emphasizing synthesis, applications, stability, and regulatory aspects.
Sodium L(+)-Tartrate
- Applications : Widely used as a food additive (INS 335(ii)) and buffering agent. Its disodium salt form ensures high water solubility and compatibility with biological systems .
- Regulatory Status : JECFA-approved with an ADI of 0–30 mg/kg body weight, reflecting its safety profile in consumables .
- Key Differences : Unlike this compound, Sodium L(+)-Tartrate lacks therapeutic activity and is primarily a nutritive or stabilizing agent.
Formoterol L-Tartrate
- Applications : A bronchodilator used in asthma and COPD. The L-tartrate salt improves crystallinity and reduces impurity formation during synthesis .
- Synthesis Challenges : Impurity profiles (e.g., dehydroxylated byproducts) necessitate stringent quality control, a consideration shared with enantiomerically pure drugs like ent-Dorzolamide .
- Stability : Similar to this compound, hygroscopicity and storage conditions critically impact shelf life.
LSZ L-Tartrate
- Applications : A lysergic acid derivative used in neuroscience research for its psychoactive properties, highlighting L-tartrate’s role in stabilizing labile compounds .
- Stability : Retains stability for up to 2 years under optimal storage, comparable to pharmaceutical L-tartrate salts .
- Regulatory Status: Classified as a research chemical, emphasizing non-clinical use—a contrast to ent-Dorzolamide’s therapeutic intent.
Sodium Antimonyl L-Tartrate
- Applications : A catalyst in asymmetric organic synthesis, demonstrating L-tartrate’s versatility beyond pharmaceuticals .
L-Carnitine L-Tartrate
- Applications : Nutraceutical additive for enhancing exercise performance, leveraging L-tartrate’s bioavailability to improve nutrient delivery .
- Regulatory Flexibility : Approved for broad food applications, unlike this compound, which is restricted to pharmaceutical use .
Data Table: Comparative Analysis of L-Tartrate Derivatives
Research Findings and Implications
- Stereochemical Specificity : L-tartrate’s chiral nature is critical in drug-receptor interactions. For example, microbial studies show that Salmonella preferentially metabolizes L-tartrate over D-forms during infection, underscoring its biological selectivity . This specificity likely extends to ent-Dorzolamide’s enantiomeric activity.
- Stability and Storage : LSZ L-Tartrate’s 2-year stability under controlled conditions parallels pharmaceutical L-tartrate salts, suggesting this compound may require similar storage protocols.
- Synthetic Challenges : The presence of byproducts in Formoterol L-Tartrate synthesis highlights the importance of optimizing enantiomeric purity for this compound to avoid reduced efficacy or adverse effects.
Preparation Methods
Oxidation Strategies
Early routes relied on oxone (potassium peroxymonosulfate) , but its poor solubility and handling risks prompted shifts toward hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate . This system operates in biphasic solvents (e.g., water/ethyl acetate), achieving >90% conversion at 25–30°C. Comparative studies show tungstate-catalyzed H₂O₂ reduces side reactions, improving yields from 75% to 92%.
Key Reaction Parameters:
| Parameter | Oxone System | H₂O₂/Na₂WO₄ System |
|---|---|---|
| Temperature | 0–10°C | 25–30°C |
| Solvent | CH₃CN/H₂O | H₂O/EtOAc |
| Yield | 75% | 92% |
| Catalyst Cost | High | Low |
Diastereomeric Separation via Salt Formation
Following sulfone formation, the 4-hydroxy group undergoes nucleophilic substitution with ethylamine , producing a racemic mixture of trans- and cis-diastereomers. Traditional chromatography proved inefficient for large-scale separation, leading to the adoption of selective salt crystallization .
Salicylate-Mediated Cis Isomer Removal
The trans-isomer preferentially forms a salicylate salt in ketone/ester solvents (e.g., acetone/ethyl acetate). At 25°C, this process enriches trans-content from 80% to >99% by exploiting differential solubility. For example, treating a 70:30 trans/cis mixture with salicylic acid in ethyl acetate yields trans-dorzolamide salicylate with ≤1% cis impurity.
Chiral Resolution Using L-Tartaric Acid Derivatives
The final enantiomeric purification leverages di-p-toluoyl-L-tartaric acid (DPTTA) to resolve the trans-racemate into (4S,6S)- and (4R,6R)-enantiomers.
Solvent Optimization
Early methods used n-propanol (100 volumes), but substituting 2-propanol/acetonitrile (10 volumes) reduces solvent waste while maintaining >99% enantiomeric excess (ee). The mixed solvent system enhances DPTTA solubility, enabling faster crystallization.
Resolution Efficiency:
| Solvent System | Volume Required | ee Achieved |
|---|---|---|
| n-Propanol | 100 L/kg | 99.2% |
| 2-Propanol/CH₃CN | 10 L/kg | 99.5% |
Recrystallization for Enhanced Purity
Post-resolution, the dorzolamide DPTTA salt undergoes recrystallization in hot 2-propanol/water (88:12 w/w). This step eliminates residual DPTTA and raises optical purity to >99.9%.
Final Salt Formation: this compound
The resolved (4R,6R)-enantiomer (ent-dorzolamide) is converted to the L-tartrate salt via acid-base titration .
Process Conditions
-
Solvent: Ethyl acetate/IPA (3:1 v/v)
-
Acid: L-Tartaric acid (1.05 eq)
-
Temperature: 10°C (to prevent racemization)
The product is isolated by vacuum filtration and dried at 40°C under reduced pressure, achieving a water content of <0.5% w/w.
Comparative Analysis of Industrial Routes
Challenges and Innovations
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying ent-Dorzolamide L-Tartrate in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for quantification, with validation parameters including limits of detection (LOD ≤ 0.1 ng/mL), linearity (R² ≥ 0.99), and recovery rates (85–115%) in plasma and aqueous humor . Reverse-phase columns (C18) and mobile phases with trifluoroacetic acid modifiers improve peak resolution. Sample preparation often involves protein precipitation with acetonitrile, followed by centrifugation to reduce matrix interference .
Q. How can researchers optimize synthetic routes to improve enantiomeric purity of this compound?
- Methodological Answer : Chiral resolution techniques, such as crystallization with diastereomeric salts or chiral stationary phase chromatography (CSP-HPLC), are critical. Reaction conditions (temperature, solvent polarity) must be systematically screened using factorial design experiments to minimize racemization. Purity assessment via polarimetry or nuclear magnetic resonance (NMR) ensures enantiomeric excess ≥99% .
| Optimization Step | Technique | Key Parameters |
|---|---|---|
| Reaction Screening | Factorial Design | Temperature, solvent, catalyst ratio |
| Chiral Resolution | CSP-HPLC | Column type, mobile phase pH |
| Purity Validation | NMR/Polarimetry | Enantiomeric excess, spectral purity |
Advanced Research Questions
Q. What experimental designs are suitable for assessing pH-dependent stability of this compound in ophthalmic formulations?
- Methodological Answer : Accelerated stability studies under varying pH (4.0–8.0) and temperature (25–40°C) should follow ICH Q1A guidelines. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. High-resolution mass spectrometry (HRMS) identifies degradation products, while statistical tools like ANOVA assess significance of pH effects (p < 0.05) .
Q. How can contradictory data on this compound’s corneal permeability be resolved?
- Methodological Answer : Conduct a meta-analysis of in vitro (corneal epithelial cell models) and in vivo (rabbit eye studies) data, adjusting for variables like formulation viscosity and molecular weight. Use Bland-Altman plots to evaluate bias between methodologies. Replicate studies under standardized conditions (e.g., ISO 11979 for ophthalmic devices) to reduce variability .
| Data Reconciliation Approach | Tool/Method | Outcome Metric |
|---|---|---|
| Meta-Analysis | PRISMA Guidelines | Heterogeneity (I² statistic) |
| Replication Studies | ISO 11979 Compliance | Inter-lab coefficient of variation (CV < 15%) |
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s intraocular pressure (IOP) reduction?
- Methodological Answer : Non-linear mixed-effects modeling (NLMEM) accounts for inter-subject variability in IOP measurements. Bootstrap resampling validates model robustness, while Akaike Information Criterion (AIC) compares sigmoidal vs. linear dose-response fits. Ensure power analysis (α = 0.05, β = 0.2) justifies sample size .
Key Considerations for Experimental Design
- Bias Mitigation : Use double-blind randomization in animal/human trials to eliminate observer bias .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and chromatograms in repositories like Zenodo .
- Ethical Compliance : For preclinical studies, follow ARVO Statement for the Use of Animals in Ophthalmic Research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
